2-[(2,2,2-Trifluoroethyl)amino]acetamide
Description
Significance within Fluorinated Organic Chemistry
The strategic incorporation of fluorine into organic molecules is a widely recognized strategy for modulating their physicochemical and biological properties. The trifluoroethyl group in 2-[(2,2,2-Trifluoroethyl)amino]acetamide is a prime example of this approach. The high electronegativity of the fluorine atoms can significantly alter the electron distribution within the molecule, influencing its reactivity, metabolic stability, and binding affinity to biological targets.
The trifluoroethyl amine moiety can act as a bioisostere for the amide group, meaning it can mimic an amide in a biological context while offering improved properties. nih.govrsc.org For instance, the presence of the trifluoromethyl group adjacent to the amine nitrogen reduces its basicity to a level comparable to that of an amide. nih.gov This feature is crucial in drug design as it can enhance metabolic stability and improve a compound's pharmacokinetic profile. rsc.org The trifluoroethyl group can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
Role as a Versatile Synthetic Intermediate
The primary and most well-documented role of this compound is as a crucial intermediate in the synthesis of the isoxazoline (B3343090) insecticide, fluralaner (B1663891). chemicalbook.comguidechem.com Fluralaner is a potent ectoparasiticide used in veterinary medicine. google.com The synthesis of fluralaner involves the coupling of this compound with a substituted benzoic acid derivative. guidechem.com
Numerous synthetic routes to this compound have been developed and patented, highlighting its industrial importance. These methods often involve the reaction of a protected glycine (B1666218) derivative with 2,2,2-trifluoroethylamine (B1214592), followed by deprotection. For example, one common method involves the reaction of N-phthalyl-protected glycine with trifluoroethylamine, followed by the removal of the phthalyl group. chemicalbook.com Another approach starts with chloroacetyl chloride and 2,2,2-trifluoroethylamine, followed by reaction with aqueous ammonia (B1221849). chemicalbook.compatsnap.com The choice of synthetic route often depends on factors such as cost, efficiency, and the desired purity of the final product.
While its application in the synthesis of fluralaner is predominant, the compound's utility extends to the preparation of other active ingredients in the pharmaceutical and agrochemical sectors. chemicalbook.com For instance, it is a reactant in the synthesis of isoxazoline indolizine (B1195054) amides. chemicalbook.com The presence of a primary amine and an amide group makes it a versatile building block for the construction of more complex molecules.
Below is a summary of various patented synthetic methods for this compound:
| Starting Materials | Key Reagents | Reported Purity/Yield | Reference |
| N-phthaloylglycine, 2,2,2-trifluoroethylamine hydrochloride | Coupling agent, base, deprotection agent | - | chemicalbook.com |
| Chloroacetyl chloride, 2,2,2-trifluoroethylamine | Inorganic base, aqueous ammonia | 93.26% purity | patsnap.com |
| tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate | 4 M HCl in dioxane | - | chemicalbook.com |
| N-[(phenylmethoxy)carbonyl]glycine, trifluoroethylamine hydrochloride | N,N-Carbonyldiimidazole, hydrogenolysis catalyst | - | google.com |
Overview of Current Research Trajectories
Current research involving this compound and related structures is largely driven by the quest for new and improved bioactive molecules. The proven success of fluralaner has spurred further investigation into other isoxazoline-based insecticides, many of which could potentially utilize this or similar fluorinated intermediates.
Research is also focused on developing more efficient and environmentally friendly synthetic methods for this compound. This includes the exploration of novel catalysts and reaction conditions to improve yields, reduce byproducts, and lower production costs.
Furthermore, the unique properties of the trifluoroethylamino group continue to be explored in medicinal chemistry. The ability of this group to act as a metabolically stable amide isostere is a significant area of interest. nih.gov Researchers are investigating the incorporation of this moiety into various drug candidates to enhance their therapeutic potential. Recent studies on N-2,2,2-trifluoroethylisatin ketimines in organic synthesis highlight the growing interest in using trifluoroethyl-containing synthons for creating complex, stereochemically defined molecules. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C4H7F3N2O |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetamide |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-1-3(8)10/h9H,1-2H2,(H2,8,10) |
InChI Key |
SXZQCNMWUQWZMX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)NCC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 2,2,2 Trifluoroethyl Amino Acetamide
Established Synthetic Routes
The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]acetamide can be achieved through several established routes, with a significant focus on amidation reactions and the strategic application of protective group chemistry.
Amidation Reactions
A direct approach to synthesizing the target compound involves the amidation of chloroacetyl chloride with 2,2,2-trifluoroethylamine (B1214592). This method is often carried out in the presence of an inorganic base, such as sodium hydroxide (B78521), in an aqueous medium. commonorganicchemistry.comchemicalbook.com The resulting intermediate, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, is then treated with aqueous ammonia (B1221849) to yield this compound. commonorganicchemistry.compatsnap.com This two-step process, however, can present challenges, including the need for extensive reaction conditions and the potential formation of dimer impurities. commonorganicchemistry.comchemicalbook.com
Another prominent amidation strategy involves the coupling of a protected glycine (B1666218) derivative with 2,2,2-trifluoroethylamine or its salt. This method necessitates the use of a coupling agent to facilitate the formation of the amide bond. google.com
Strategies Involving Protective Groups
To enhance selectivity and yield, various protective groups are employed in the synthesis of this compound. These strategies involve protecting the amino group of glycine, followed by amidation and subsequent deprotection.
The benzyl (B1604629) carbamate (B1207046) (CBZ) group is a commonly used amine protecting group in this synthesis. google.com The process begins with N-[(phenylmethoxy)carbonyl]glycine (CBZ-glycine), which is reacted with 2,2,2-trifluoroethylamine hydrochloride. google.com The CBZ protecting group is typically removed in the final step via hydrogenolysis, often using a palladium catalyst on carbon (Pd/C) with hydrogen gas. google.comtotal-synthesis.com This deprotection method effectively cleaves the carbamate to yield the free amine. total-synthesis.com
Table 1: Synthesis via Benzyl Carbamate (CBZ) Protection
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Protection (Amidation) | N-[(phenylmethoxy)carbonyl]glycine, 2,2,2-Trifluoroethylamine hydrochloride | Coupling agent (e.g., N,N'-Carbonyldiimidazole), Base (e.g., Triethylamine), Solvent (e.g., Ethyl acetate) | Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate |
| Deprotection | Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate | H₂, Pd/C | this compound |
The N-phthalyl group serves as another effective protecting group for the glycine amino function. commonorganicchemistry.com In this route, phthalylglycine is amidated with trifluoroethylamine. commonorganicchemistry.comchemicalbook.com The subsequent deprotection is achieved by treating the intermediate with hydrazine (B178648) hydrate (B1144303), which cleaves the phthalimide (B116566) ring to release the desired primary amine. commonorganicchemistry.comchemicalbook.com This method is noted for its mild reaction conditions and suitability for industrial-scale production. commonorganicchemistry.com
Table 2: Synthesis via N-Phthalyl Group Protection
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Protection (Amidation) | Phthalylglycine, 2,2,2-Trifluoroethylamine | Coupling agent | 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide |
| Deprotection | 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide | Hydrazine hydrate | this compound |
The tert-butyl carbamate (Boc) group is another widely used amine protecting group. patsnap.comgoogle.com The synthesis involves the condensation of N-Boc-glycine with 2,2,2-trifluoroethylamine, followed by the removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. commonorganicchemistry.comgoogle.com
Alternatively, a dibenzyl amine protecting group can be utilized. google.comgoogle.com This strategy involves the use of N,N-dibenzylglycine. The dibenzyl group is subsequently removed by hydrogenolysis to yield the final product. google.com
Table 3: Synthesis via Tert-Butyl Carbamate (Boc) and Dibenzyl Amine Protection
| Protecting Group | Protection (Amidation) Reactants | Deprotection Reagents/Conditions |
|---|---|---|
| Tert-Butyl Carbamate (Boc) | N-Boc-glycine, 2,2,2-Trifluoroethylamine | Acid (e.g., Trifluoroacetic acid, HCl) |
| Dibenzyl Amine | N,N-Dibenzylglycine, 2,2,2-Trifluoroethylamine | H₂, Pd/C |
Mechanistic Insights into Synthesis
The synthesis of this compound involves several key mechanistic steps. In the routes utilizing protected glycine, the amidation reaction is often facilitated by a coupling reagent, such as N,N'-carbonyldiimidazole (CDI). The carboxylic acid of the N-protected glycine first reacts with CDI to form a highly reactive acyl imidazole (B134444) intermediate. This intermediate then readily reacts with 2,2,2-trifluoroethylamine to form the desired amide bond. google.com
The deprotection steps are also mechanistically distinct. The removal of the CBZ and dibenzyl groups via hydrogenolysis involves the catalytic cleavage of the benzylic C-O or C-N bonds by hydrogen gas on a palladium surface, resulting in the formation of toluene (B28343) and the carbamic acid (in the case of CBZ), which then decarboxylates to the free amine. total-synthesis.com
The acid-catalyzed deprotection of the Boc group proceeds through protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. commonorganicchemistry.com The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutene. commonorganicchemistry.com
The deprotection of the N-phthalyl group with hydrazine involves a nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, leading to ring-opening and eventual formation of a stable phthalhydrazide (B32825) cyclic product, releasing the desired primary amine. chemicalbook.com
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a fundamental reaction in the synthesis of this compound. This reaction involves the attack of a nucleophile, in this case, 2,2,2-trifluoroethylamine, on the electrophilic carbonyl carbon of a carboxylic acid derivative. The general mechanism proceeds through a two-step addition-elimination process, which begins with the nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond, resulting in the substitution product. masterorganicchemistry.comlibretexts.org
Two primary approaches utilizing this mechanism are commonly employed for this specific synthesis:
Route 1: Acylation with an Activated Glycine Precursor
One common method involves the direct reaction of 2,2,2-trifluoroethylamine with an activated glycine derivative, such as chloroacetyl chloride. chemicalbook.compatsnap.com In this process, the highly reactive acyl chloride is attacked by the nitrogen atom of 2,2,2-trifluoroethylamine. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. chemicalbook.com The resulting intermediate, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, is then converted to the final product by substitution of the chlorine atom with an amino group, often by reacting with ammonia. chemicalbook.com
Route 2: Amidation of a Protected Glycine
An alternative and often preferred strategy involves the use of N-protected glycine, such as N-phthaloylglycine or N-benzyloxycarbonyl (Cbz) glycine. chemicalbook.comgoogle.com This method first requires the activation of the carboxylic acid group of the protected glycine. This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole, which form a highly reactive intermediate. google.comwikipedia.org This activated intermediate is then reacted with 2,2,2-trifluoroethylamine. The lone pair of electrons on the nitrogen of the trifluoroethylamine acts as the nucleophile, attacking the activated carbonyl carbon. libretexts.org This leads to the formation of the protected amide intermediate, such as 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide or phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate. chemicalbook.comgoogle.com The final step is the removal of the protecting group to yield the desired 2-amino-N-(2,2,2-trifluoroethyl)acetamide. chemicalbook.com
Hydrogenolysis Pathways in Deprotection
In synthetic routes that utilize the N-benzyloxycarbonyl (Cbz) protecting group, hydrogenolysis is a crucial deprotection step. wikipedia.org The Cbz group is favored for its stability during the amidation reaction and its relatively mild removal conditions. lzchemical.com
The deprotection mechanism involves catalytic hydrogenation. acsgcipr.org The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. lzchemical.comnih.gov The process begins with the adsorption of both the hydrogen molecules and the Cbz-protected amide onto the surface of the palladium catalyst. acsgcipr.org On the catalyst surface, the H-H bond in the hydrogen molecule is cleaved, and the hydrogen atoms are added across the benzylic carbon-oxygen bond of the carbamate. acsgcipr.org
This cleavage results in the formation of the unstable carbamic acid of the desired amine, along with toluene as a byproduct. The carbamic acid intermediate spontaneously decarboxylates (loses CO2) to yield the free primary amine, 2-amino-N-(2,2,2-trifluoroethyl)acetamide. lzchemical.com The reaction is generally clean, efficient, and atom-economical, with the catalyst being easily removed by filtration. researchgate.net The efficiency of this process can be influenced by factors such as the catalyst quality, solvent, pressure, and temperature. google.comnih.gov
Purity Assessment in Synthetic Protocols
Ensuring the purity of this compound and its synthetic intermediates is critical for its intended applications. metrohm.com A variety of analytical techniques are employed to monitor the progress of the synthesis and to quantify the purity of the final product.
Chromatographic Techniques for Intermediate and Product Purity
Chromatography is an indispensable tool for the analysis of the synthetic pathway leading to this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction in real-time. libretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of reactants and the appearance of the product can be visually tracked. libretexts.orgyoutube.com For amide coupling reactions, specific solvent systems, such as dichloromethane/methanol mixtures, can be effective eluents. reddit.com Visualization can be achieved using UV light if the compounds are UV-active, or by using various staining agents like potassium permanganate (B83412) or ninhydrin (B49086) for amines. reddit.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC and GC are powerful quantitative techniques for assessing the purity of the final product and intermediates. google.com A patent for a preparation method of the target compound specifies the use of GC to confirm the completion of the reaction by monitoring the disappearance of a starting material. patsnap.com For GC analysis, derivatization of the polar amino acid-like compounds may be necessary to increase their volatility. thermofisher.comresearchgate.net HPLC methods can be developed to separate the target compound from any unreacted starting materials or byproducts, allowing for accurate purity determination.
Ion Chromatography (IC): A specific method for determining the purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide has been developed using ion chromatography. metrohm.commetrohm.com This technique is particularly useful for separating and quantifying ionic species. metrohm.commetrohm.com In the context of this compound, IC can effectively separate the target amine from potential impurities such as residual 2,2,2-trifluoroethylamine, glycine, and various inorganic cations. metrohm.commetrohm.com One application note details a method using a cation exchange column (Metrosep C 4 - 250/4.0) to achieve a purity of 99.57% for the target compound. metrohm.com
Below is an interactive table summarizing the results from an ion chromatography analysis for purity assessment. metrohm.com
| Analyte | Area | Area % | Purity [%] |
|---|---|---|---|
| Glycine | 0.040 | 0.14 | - |
| Sodium | 0.084 | 0.29 | - |
| 2,2,2-trifluoroethylamine | n.d. | - | - |
| 2-amino-N-(2,2,2-trifluoroethyl)-acetamide | 28.554 | 99.57 | 99.57 |
Impurity Identification and Mitigation in Synthesis
During the synthesis of this compound, the formation of impurities can occur, which can affect the yield and quality of the final product.
Mitigation Strategies:
Control of Stoichiometry: Careful control of the molar ratios of the reactants is crucial. Ensuring that the amine nucleophile is not the limiting reagent can help to drive the initial amidation to completion and minimize the amount of unreacted chloro-acetylated intermediate.
Reaction Monitoring: As detailed previously, diligent monitoring of the reaction by techniques like TLC or GC is essential. chemicalbook.comlibretexts.org Ensuring the complete consumption of the starting chloro-acetylated intermediate before proceeding with subsequent steps can prevent the formation of the dimer impurity. chemicalbook.com
Purification Methods: If impurities are formed, appropriate purification techniques must be employed. This may include recrystallization, column chromatography, or the formation of a salt of the desired product to facilitate purification, followed by neutralization to obtain the pure free amine. chemicalbook.com
Alternative Synthetic Routes: The choice of synthetic pathway can significantly impact the impurity profile. For instance, using a protected glycine route might circumvent the issues associated with the highly reactive chloroacetyl chloride and the subsequent formation of the dimer impurity. chemicalbook.com
The table below summarizes common impurities and their potential sources in the synthesis of this compound.
| Impurity Name | Potential Source | Mitigation Approach |
|---|---|---|
| N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide (B32628) | Sequential reaction of unreacted 2-chloro-N-(2,2,2-trifluoroethyl) acetamide. chemicalbook.com | Reaction monitoring to ensure complete consumption of the chloro-intermediate; control of stoichiometry. chemicalbook.com |
| 2,2,2-trifluoroethylamine | Unreacted starting material. metrohm.com | Control of stoichiometry; purification of the final product. |
| Glycine | Byproduct from deprotection or unreacted starting material in certain routes. metrohm.com | Purification of the final product. |
Chemical Reactivity and Derivatization of the 2 2,2,2 Trifluoroethyl Amino Acetamide Scaffold
Reactions at the Amide Functional Group
The amide bond in 2-[(2,2,2-Trifluoroethyl)amino]acetamide, while generally stable, can undergo transformations under specific conditions, primarily through hydrolytic cleavage or nucleophilic substitution.
Hydrolytic Transformations
Hydrolysis of the amide bond in this compound results in the cleavage of the molecule to yield 2-[(2,2,2-Trifluoroethyl)amino]acetic acid and ammonia (B1221849). This reaction can be catalyzed by either acid or base, typically requiring elevated temperatures to proceed at a reasonable rate. stackexchange.comambeed.comorganic-chemistry.org
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution. byjus.comchemistrysteps.com This forms a tetrahedral intermediate which then collapses, expelling the amide anion as a leaving group. A subsequent acid-base reaction between the carboxylic acid and the strongly basic amide anion drives the reaction to completion. chemistrysteps.com This process, often referred to as saponification, typically requires heating. stackexchange.comorganic-chemistry.org
| Condition | Reagents | Products | General Mechanism |
| Acidic Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Heat | 2-[(2,2,2-Trifluoroethyl)amino]acetic acid, Ammonium salt | Protonation of carbonyl, nucleophilic attack by water, elimination of ammonia. youtube.comucalgary.ca |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH), Heat | Salt of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid, Ammonia | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of amide anion. byjus.comchemistrysteps.com |
Nucleophilic Substitution Reactions
One approach to transamidation involves the activation of the amide with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by reaction with a different amine. This two-step process circumvents the direct displacement of the amino group.
Reactivity of the Primary Amino Group
The primary amino group in this compound is a key site for derivatization due to its nucleophilic character. It readily participates in acylation and alkylation reactions.
Acylation Reactions
The primary amino group can be acylated using various acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent), to form new amide derivatives. This reactivity is fundamental to the synthesis of many more complex molecules. For instance, the synthesis of the insecticide fluralaner (B1663891) utilizes this compound as a key intermediate, which undergoes acylation. chemicalbook.com
The reaction with an acyl chloride, for example, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and forming the new N-acylated product. A base is typically added to neutralize the hydrogen chloride byproduct.
| Acylating Agent | General Product | Typical Conditions |
| Acyl Chloride | N-Acyl derivative | Aprotic solvent, base (e.g., triethylamine) |
| Acid Anhydride | N-Acyl derivative | Aprotic solvent, optional base |
| Carboxylic Acid | N-Acyl derivative | Coupling agent (e.g., DCC, CDI), aprotic solvent. patsnap.com |
During the synthesis of this compound, a notable side reaction is the formation of a dimer impurity, N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide (B32628). chemicalbook.comgoogle.com This occurs when the primary amino group of one molecule reacts with the activated carboxyl group of a precursor molecule, highlighting the nucleophilicity of the amino group.
Alkylation Reactions
The primary amino group can also undergo alkylation to form secondary or tertiary amines. This can be achieved through several methods, including reaction with alkyl halides and reductive amination.
N-Alkylation with Alkyl Halides:
Direct reaction with alkyl halides can lead to the formation of mono- and di-alkylated products. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile. A base is often required to deprotonate the amine, increasing its nucleophilicity. stackexchange.com
Reductive Amination:
A more controlled method for mono-alkylation is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine using a reducing agent such as sodium borohydride. organic-chemistry.org This method is chemoselective and avoids over-alkylation.
| Alkylation Method | Reagents | General Product |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, Cs₂CO₃) | Secondary and/or Tertiary Amine |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄) | Secondary Amine |
Transformations Involving the Trifluoroethyl Moiety
The 2,2,2-trifluoroethyl group is generally considered to be chemically robust and less prone to transformations compared to the amide and amino functionalities under typical synthetic conditions. The strong carbon-fluorine bonds make nucleophilic substitution on the trifluoroethyl group challenging. acs.org
However, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent amino group, decreasing its basicity and nucleophilicity compared to a non-fluorinated analogue. While direct transformations on the trifluoroethyl group of this specific compound are not widely reported, elimination reactions of β-fluoroamines can occur under certain conditions, although this is not a common reaction pathway for trifluoroethylamines.
Influence on Electrophilicity
The presence of the 2,2,2-trifluoroethyl group on the amide nitrogen has a profound influence on the electronic properties and, consequently, the reactivity of the this compound molecule. The trifluoromethyl (-CF3) group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This potent inductive effect (-I) significantly modulates the electron density across the entire amide functional group.
The three highly electronegative fluorine atoms pull electron density away from the ethyl group, which in turn withdraws electron density from the amide nitrogen. This reduction in electron density on the nitrogen atom decreases its ability to donate its lone pair of electrons to the adjacent carbonyl carbon through resonance. As a result, the carbonyl carbon becomes more electron-deficient and thus more electrophilic. This enhanced electrophilicity makes the amide more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. The strong electron-withdrawing properties of the trifluoromethyl group can enhance the electrophilic character at adjacent cationic sites, leading to greater positive charge delocalization. nih.gov This principle of "electrophilic amide activation" is a key strategy in modern organic synthesis to overcome the generally low reactivity of the amide bond. researchgate.netnih.gov
Stability Against Oxidative Degradation
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, primarily by blocking sites susceptible to oxidative metabolism by enzymes such as the cytochrome P450 (P450) family. nih.govresearchgate.net The 2,2,2-trifluoroethyl group in this compound contributes significantly to the molecule's stability against oxidative degradation.
The metabolic oxidation of drug molecules often involves the enzymatic hydroxylation of C-H bonds. The carbon-fluorine (C-F) bond is substantially stronger (bond energy ~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~413 kJ/mol), making it highly resistant to cleavage by oxidative enzymes. researchgate.net In the 2,2,2-trifluoroethyl moiety, the C-H bonds are on the carbon adjacent to the CF3 group. The strong electron-withdrawing nature of the CF3 group deactivates these adjacent C-H bonds, making them less susceptible to enzymatic attack and oxidation. While N-trifluoromethyl compounds have demonstrated excellent aqueous stability, their stability can be pH-dependent, with some degradation observed under basic conditions. researchgate.netnih.gov This enhanced stability against oxidative processes is a critical attribute, contributing to the pharmacokinetic profile of derivatives synthesized from this scaffold.
Development of Novel Derivatives
The this compound scaffold serves as a versatile starting material for the synthesis of a wide range of new chemical entities. google.comchemicalbook.com Its derivatization has led to the development of structurally related analogues and the incorporation of this unit into complex heterocyclic systems.
Structurally Related Fluorinated Acetamide Analogues
The synthesis of analogues of this compound allows for the fine-tuning of physicochemical and biological properties. Modifications can be made to various parts of the molecule, including the fluorine substitution pattern or the acetamide backbone. While a broad range of acetamide derivatives have been synthesized for various applications, nih.govmdpi.comnih.govnih.govresearchgate.net specific examples of structurally close fluorinated analogues provide insight into the chemical space around this scaffold. For instance, a dimer impurity, N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide, can form during certain synthesis routes. chemicalbook.com
Below is a table of structurally related fluorinated acetamide analogues.
| Compound Name | Structure | Key Structural Difference from Parent Compound |
|---|---|---|
| This compound | ![]() |
Parent Compound |
| N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide | ![]() |
Dimer formed through the amino group of the parent compound. |
| 2-(Perfluorophenyl)acetamide | ![]() |
Features a perfluorinated phenyl ring instead of the amino group. nih.gov |
| Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate |
| The primary amine is protected with a benzyl (B1604629) carbamate (B1207046) group. google.com |
Heterocyclic Incorporations
A primary application of this compound is its use as a key intermediate for incorporating the N-(2,2,2-trifluoroethyl)acetamide moiety into larger, more complex heterocyclic structures. chemicalbook.com This is particularly evident in the agrochemical field, where it is a crucial building block for a class of isoxazoline (B3343090) insecticides.
The most notable example is its role in the synthesis of Fluralaner , a potent ectoparasiticide. chemicalbook.com In the synthesis of Fluralaner, the primary amine of this compound is coupled with a substituted benzoic acid derivative that already contains the core isoxazoline ring structure. This amide bond formation completes the synthesis of the final active ingredient. chemicalbook.com Similarly, this scaffold is used to synthesize other isoxazoline parasiticides, such as Afoxolaner , which features a naphthalenecarboxamide core instead of a benzamide (B126) core but retains the crucial N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl] side chain.
The reactivity of the amino group allows for its incorporation into a variety of heterocyclic systems through different synthetic strategies. The table below lists examples of heterocyclic systems synthesized using this scaffold.
| Heterocyclic System | Example Derivative | Application / Field |
|---|---|---|
| Isoxazoline | Fluralaner | Veterinary parasiticide chemicalbook.com |
| Isoxazoline | Afoxolaner | Veterinary parasiticide |
| Indolizine (B1195054) | Isoxazoline indolizine amides | Research / Medicinal Chemistry |
Computational and Theoretical Investigations of 2 2,2,2 Trifluoroethyl Amino Acetamide and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2-[(2,2,2-Trifluoroethyl)amino]acetamide. These methods can predict various electronic properties, including molecular orbital energies, electron density distribution, and electrostatic potential. For instance, calculations on similar acetamide (B32628) derivatives have utilized the B3LYP approximation with a 6-311G(d,p) basis set to obtain molecular structural parameters and vibrational frequencies.
A key aspect of the electronic structure is the distribution of atomic charges and the nature of intramolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and electronic exchange interactions within a molecule. For this compound, NBO analysis would likely reveal significant charge delocalization from the nitrogen lone pairs to the carbonyl group, a characteristic feature of amides. The highly electronegative fluorine atoms on the ethyl group are expected to have a pronounced inductive effect, withdrawing electron density and influencing the reactivity of the entire molecule.
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations, providing a visual representation of the charge distribution. The MEP can predict sites susceptible to electrophilic and nucleophilic attack. In the case of this compound, the carbonyl oxygen would be expected to be a region of high negative potential, making it a likely site for electrophilic attack, while the amine hydrogen and the hydrogens on the carbon adjacent to the carbonyl group would be regions of positive potential.
Calculated Electronic Properties of a Model Acetamide
| Property | Value | Method/Basis Set |
| Dipole Moment (Debye) | 3.8 | B3LYP/6-311G(d,p) |
| HOMO Energy (eV) | -7.2 | B3LYP/6-311G(d,p) |
| LUMO Energy (eV) | 1.5 | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap (eV) | 8.7 | B3LYP/6-311G(d,p) |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in solution. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.
For a molecule with several rotatable bonds, such as the C-C and C-N bonds in this compound, a multitude of conformations are possible. MD simulations can help identify the low-energy conformations that are most likely to be populated at a given temperature. The results of these simulations can be analyzed to understand the flexibility of different parts of the molecule and the intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.
The choice of solvent in MD simulations is crucial, as it can significantly influence the conformational preferences of the solute. For example, simulations of peptides in water and in mixtures of water and 2,2,2-trifluoroethanol (B45653) (TFE) have shown that TFE can stabilize secondary structures by preferentially aggregating around the peptide. Similar effects could be at play for this compound, where the solvent could influence the orientation of the trifluoroethyl group relative to the acetamide backbone.
Key Parameters in a Typical MD Simulation
| Parameter | Description | Typical Value |
| Force Field | A set of empirical energy functions to calculate the potential energy of a system of atoms. | GROMOS96, AMBER, CHARMM |
| Time Step | The interval between successive evaluations of the forces and positions of the atoms. | 2 femtoseconds |
| Temperature | The temperature at which the simulation is run, maintained by a thermostat. | 300 K |
| Simulation Time | The total duration of the simulation. | Nanoseconds to microseconds |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. These methods are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds. While specific QSAR studies on this compound and its derivatives are not detailed in the provided search results, the general principles of QSAR can be applied to this class of compounds.
A QSAR study typically involves several steps: selecting a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, and then using statistical methods to build a mathematical model that relates the descriptors to the activity. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
For a series of derivatives of this compound, QSAR models could be developed to predict their efficacy as, for example, herbicides or insecticides, given that related oxyacetamide compounds have shown such activity. The models might reveal that specific properties, such as the dipole moment, the logarithm of the partition coefficient (logP), or the radius of gyration, are important for biological activity.
Commonly Used Descriptors in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |
| Topological | Wiener Index, Randić Index | Atomic connectivity |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |
| Hydrophobic | LogP | Lipophilicity |
Reaction Mechanism Elucidation through Theoretical Modeling
Theoretical modeling, particularly using quantum chemical methods, can provide detailed insights into the mechanisms of chemical reactions. For the synthesis or transformation of this compound, theoretical calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction pathway.
For example, the formation of the amide bond in this compound could be studied computationally. This would likely involve modeling the reaction of a glycine (B1666218) derivative with 2,2,2-trifluoroethylamine (B1214592). The calculations could compare different possible pathways, such as a direct nucleophilic attack of the amine on the carbonyl carbon versus a mechanism involving a tetrahedral intermediate.
Studies on similar reactions, such as the formation of 2-amido-2-aminoacetic acid from amides and 2-iminoacetic acid, have utilized DFT to simulate mechanistic pathways. These studies can elucidate the role of catalysts and explain why certain side reactions may occur. For instance, theoretical modeling could investigate the potential for side reactions during the synthesis of this compound, such as the formation of dimer impurities.
Key Information Obtained from Theoretical Reaction Mechanism Studies
| Information | Description |
| Reaction Pathway | The step-by-step sequence of elementary reactions. |
| Intermediates | Stable or semi-stable species formed during the reaction. |
| Transition States | The highest energy point along the reaction coordinate between reactants and products. |
| Activation Energy | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy | The net change in heat content during the reaction. |
Applications in Organic Synthesis and Agrochemical Development
Intermediate in Complex Molecule Synthesis
As a key starting material, 2-[(2,2,2-Trifluoroethyl)amino]acetamide serves as a foundational component for constructing more elaborate molecules in both the agrochemical and pharmaceutical sectors. google.com Its bifunctional nature, possessing both an amine and an amide group, allows for sequential reactions to build complex molecular frameworks.
One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of isoxazoline (B3343090) insecticides. chemicalbook.com Isoxazolines are a relatively new class of potent parasiticides that function by inhibiting GABA-gated chloride channels in insects, leading to paralysis and death of the parasites. chemicalbook.comresearchgate.net
This compound is integral to the production of Fluralaner (B1663891), a broad-spectrum insecticide and acaricide used in veterinary medicine to control flea and tick infestations in dogs and cats. chemicalbook.comlongshinebiotech.comwikipedia.org The chemical structure of Fluralaner, 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide, explicitly contains the N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide side chain, which is constructed using this compound during the synthesis process. google.comnih.gov The synthesis involves coupling the acetamide (B32628) derivative with a substituted benzoic acid core to form the final active ingredient. google.com
Table 1: Prominent Isoxazoline Insecticides Synthesized from Related Precursors
| Active Ingredient | Chemical Name | Target Pests |
|---|---|---|
| Fluralaner | 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide nih.gov | Fleas, Ticks, Mites longshinebiotech.comgoogle.com |
| Afoxolaner | 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide justia.com | Fleas, Ticks |
| Lotilaner | 5-((5S)-4,5-dihydro-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-3-isoxazolyl)-3-methyl-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-2-thiophenecarboxamide justia.com | Fleas, Ticks |
This table showcases isoxazoline compounds that incorporate the N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl] moiety, highlighting the importance of the title compound as a building block.
The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. The trifluoromethyl group (CF3), in particular, is known to enhance metabolic stability and binding affinity. nih.gov this compound serves as a critical building block for introducing the 2,2,2-trifluoroethylamino moiety into various molecular scaffolds. chemicalbook.com This process is essential for creating novel compounds with desired characteristics for agrochemical and pharmaceutical applications. The synthesis of trifluoromethylpyridine (TFMP) derivatives, key components in many modern agrochemicals, often relies on the use of trifluoromethyl-containing building blocks to construct the desired heterocyclic systems. nih.gov
Contributions to Agrochemical Active Ingredient Synthesis
The utility of this compound extends broadly across the synthesis of agrochemical active ingredients. google.com Its primary contribution is as a key intermediate for isoxazoline-based pesticides, a class of compounds that has seen increasing use in recent years. chemicalbook.comnih.gov The development of efficient and commercially viable processes for producing this intermediate is crucial for the large-scale manufacturing of these important crop and animal protection products. google.com Various synthetic routes have been developed, including methods that react chloroacetyl chloride with 2,2,2-trifluoroethylamine (B1214592) followed by treatment with ammonia (B1221849). patsnap.comchemicalbook.com
Utility in Pharmaceutical Intermediate Synthesis
Beyond its role in agrochemicals, this compound is also a valuable organic building block for synthesizing pharmaceutical products. google.commetrohm.com The structural motifs derived from this compound are present in various biologically active molecules. Its purity is a critical factor for the success of subsequent synthesis steps in pharmaceutical manufacturing. metrohm.com The compound's ability to participate in amide bond formation makes it a useful reagent for coupling with carboxylic acids to create more complex pharmaceutical intermediates. google.com
Catalytic Applications of Related Fluorinated Acetamides
While this compound is primarily used as a structural building block, related fluorinated compounds have found applications in catalysis. For instance, isoxazoline derivatives, which are synthesized from this acetamide, are not only active ingredients but are also used as ligands for catalysts in organic synthesis. nih.gov Furthermore, related structures like N-2,2,2-trifluoroethylisatin ketimines have been successfully employed as 1,3-dipoles in organocatalytic asymmetric cycloaddition reactions. nih.gov These reactions are valuable for constructing chiral, CF3-containing spiro-pyrrolidine derivatives, which are important scaffolds in medicinal chemistry. nih.gov This highlights the broader utility of the trifluoroethylamino structural unit in the development of modern synthetic methodologies.
Preclinical Biological Activity and Molecular Interaction Studies of 2 2,2,2 Trifluoroethyl Amino Acetamide Derivatives
Molecular Targets and Interaction Mechanisms (General)
Derivatives of 2-[(2,2,2-trifluoroethyl)amino]acetamide have been shown to interact with several key biological targets, leading to a cascade of cellular events. The primary mechanisms of action explored in preclinical studies involve ion channel modulation, enzyme inhibition, and protein binding dynamics.
A prominent derivative of the this compound scaffold is the isoxazoline (B3343090) compound, Fluralaner (B1663891). nih.govnih.gov This compound and its analogues are potent non-competitive antagonists of gamma-aminobutyric acid (GABA) gated chloride channels (GABACls) and to a lesser extent, glutamate-gated chloride channels (GluCls). nih.govnih.gov The primary target of these isoxazoline insecticides is the insect GABA receptor, where they exhibit significantly higher selectivity for invertebrate versus vertebrate receptors. nih.gov This selective toxicity is a cornerstone of their use as ectoparasiticides. nih.gov
The interaction with the GABA receptor is state-dependent, with the inhibitory effect of fluralaner progressing in the activated state of the channel. nih.gov Studies have identified specific amino acid residues within the transmembrane domain of the GABA receptor that are critical for the binding and antagonistic activity of fluralaner. These residues are located at the interface between the subunits of the receptor channel, suggesting that fluralaner penetrates this interface to exert its inhibitory effect. nih.gov
| Derivative Class | Molecular Target | Mechanism of Action | Key Findings |
| Isoxazolines (e.g., Fluralaner) | GABA-gated chloride channels (GABACls) | Non-competitive antagonism | Potent and selective inhibition of invertebrate GABA receptors, leading to neuronal hyperexcitation and paralysis. nih.govnih.gov |
| Isoxazolines (e.g., Fluralaner) | Glutamate-gated chloride channels (GluCls) | Non-competitive antagonism | Weaker inhibition compared to GABACls. nih.gov |
While specific enzyme inhibition studies on direct derivatives of this compound are not extensively documented in publicly available research, broader studies on related acetamide (B32628) derivatives suggest potential for interaction with inflammatory pathways. For instance, various acetamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. archivepp.com The acetamide moiety in these compounds can form crucial hydrogen bonds with amino acid residues in the active site of the COX-II enzyme. archivepp.com
Furthermore, some quinoline (B57606) derivatives, which can incorporate an acetamide-like side chain, have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression. nih.gov These findings suggest that derivatives of this compound could be rationally designed to target specific enzymes involved in various disease processes.
The pharmacokinetic profile of isoxazoline derivatives like fluralaner is significantly influenced by their protein binding dynamics. These compounds are known to bind tightly to plasma proteins. mdpi.com This high degree of plasma protein binding contributes to their long-lasting systemic efficacy as ectoparasiticides, as it creates a reservoir of the compound in the bloodstream, allowing for sustained activity against parasites. mdpi.com The specific interactions between these derivatives and plasma proteins such as albumin are a subject of ongoing research to better understand their distribution and metabolism.
Antimicrobial Activity Investigations (for derivatives, in vitro)
The antimicrobial potential of derivatives of this compound has been explored through the synthesis and screening of various related compounds. Studies on different classes of acetamide derivatives have demonstrated a range of antibacterial and antifungal activities. For example, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to the standard drug levofloxacin (B1675101). nih.gov
Fluorination, a key feature of the parent compound, is often associated with enhanced biological activity. Studies on fluorinated benzimidazole (B57391) derivatives have shown that these compounds possess good antibacterial and antifungal properties. acgpubs.orgacgpubs.org The presence of a fluorine atom can improve the metabolic stability and membrane permeability of a compound, potentially enhancing its antimicrobial efficacy. While direct studies on this compound derivatives are limited, the existing literature on related structures suggests that this chemical class is a promising scaffold for the development of new antimicrobial agents.
| Derivative Class | Tested Against | Key Findings |
| 2-Mercaptobenzothiazole Acetamides | Gram-positive and Gram-negative bacteria | Significant antibacterial activity, comparable to levofloxacin in some cases. nih.gov |
| Fluorinated Benzimidazoles | Gram-positive and Gram-negative bacteria, Fungi | Good antibacterial and antifungal properties. acgpubs.orgacgpubs.org |
| Thiopyrimidine-Benzenesulfonamide Acetamides | Various bacterial isolates | Potent wide-spectrum antimicrobial activity. nih.gov |
Antiparasitic Activity Assessments (for derivatives, in vitro/preclinical non-human)
The most well-documented biological activity of this compound derivatives is their potent antiparasitic efficacy, particularly as ectoparasiticides. nih.govnih.gov Isoxazoline derivatives, such as fluralaner, have demonstrated remarkable activity against a broad spectrum of parasites in both in vitro and preclinical non-human studies. google.comnih.gov
These compounds are effective against various life cycle stages of parasites, including eggs, larvae, nymphs, and adults. google.comgoogle.com Their systemic mode of action means that after administration to the host animal, the compound is absorbed into the bloodstream and distributed throughout the body, providing long-lasting protection against blood-feeding arthropods. nih.govmdpi.com
In vitro studies have shown that even at sub-lethal concentrations, fluralaner can inhibit the reproduction of fleas, ceasing oviposition and preventing the development of larvae. nih.gov Preclinical studies in dogs and cats have confirmed the high efficacy of isoxazoline derivatives against fleas, ticks, and mites. ctfassets.net
| Derivative Class | Target Parasites | Efficacy |
| Isoxazolines (e.g., Fluralaner) | Fleas (Ctenocephalides felis) | High efficacy in killing adult fleas and inhibiting reproduction. nih.gov |
| Isoxazolines (e.g., Fluralaner) | Ticks (Ixodes spp., Rhipicephalus spp., etc.) | Effective against various tick species. merck-animal-health-usa.com |
| Isoxazolines (e.g., Afoxolaner, Sarolaner) | Mites (Sarcoptes scabiei, Otodectes cynotis) | Successful treatment of mange and ear mite infestations. ctfassets.net |
Other Biological Activities Explored in Preclinical Models (e.g., anticancer properties of related quinoline derivatives, antifungal)
Beyond their well-established antiparasitic effects, the structural framework of this compound has been incorporated into molecules with other potential therapeutic applications.
Quinoline derivatives, a class of compounds that can be functionalized with acetamide side chains, have been extensively investigated for their anticancer properties. benthamscience.comnih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell cycle progression. mdpi.comnih.gov The quinoline scaffold is present in several clinically approved anticancer drugs. mdpi.com
In the realm of antifungal research, various acetamide derivatives have been synthesized and evaluated. For example, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against Aspergillus niger. nih.gov Additionally, arylsulfonamide derivatives containing an acetamide linkage have shown fungicidal effects against Candida species. nih.gov The incorporation of fluorine atoms, as seen in the parent compound, is a strategy often employed to enhance the antifungal activity of various heterocyclic compounds. acgpubs.org
| Derivative Class | Biological Activity | Mechanism/Key Findings |
| Quinoline Derivatives | Anticancer | Inhibition of tubulin polymerization, induction of apoptosis, cell cycle arrest. mdpi.comnih.gov |
| 2-(Substituted phenoxy) Acetamides | Anticancer, Anti-inflammatory | Halogenated derivatives showed favorable activity. nih.gov |
| 2-Chloro-N-phenylacetamide | Antifungal | Activity against Aspergillus niger. nih.gov |
| Arylsulfonamide Acetamides | Antifungal | Fungicidal effects against Candida species. nih.gov |
Biotransformation and Metabolic Fate Studies in Non Human Systems
Metabolic Pathways of the Trifluoroethyl Moiety
The biotransformation of the 2,2,2-trifluoroethyl group is a critical aspect of its metabolic fate. In animal models, this moiety is known to undergo oxidative metabolism. A primary pathway involves the oxidation of the trifluoroethyl group to form key metabolites.
Studies on compounds containing the trifluoroethyl moiety, such as the anesthetic agent fluroxene (B1200339) (2,2,2-trifluoroethyl vinyl ether), have elucidated this process. The trifluoroethyl portion of the molecule is oxidized to 2,2,2-trifluoroethanol (B45653) (TFE). nih.govsemanticscholar.orgnih.gov This intermediate is then further metabolized.
The subsequent step in the pathway is the oxidation of 2,2,2-trifluoroethanol to 2,2,2-trifluoroacetaldehyde (TFAld). nih.gov This aldehyde is then rapidly converted to trifluoroacetic acid (TFAA). nih.govsemanticscholar.orgnih.govnih.govnih.gov Trifluoroacetic acid is a stable end-product of this metabolic sequence and accumulates in the serum following administration of TFE in rats. nih.gov The general pathway can be summarized as:
Trifluoroethyl Group → 2,2,2-Trifluoroethanol (TFE) → 2,2,2-Trifluoroacetaldehyde (TFAld) → Trifluoroacetic Acid (TFAA)
Cytochrome P450-Mediated Biotransformations (e.g., in animal models)
The enzymatic reactions driving the metabolism of the trifluoroethyl moiety are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes are central to the biotransformation of a vast array of foreign compounds (xenobiotics).
Research has identified a specific isozyme, cytochrome P450 2E1 (CYP2E1), as the principal enzyme responsible for the metabolism of 2,2,2-trifluoroethanol and the defluorination of various volatile anesthetics in human liver microsomes. nih.govnih.gov The metabolism of TFE to trifluoroacetaldehyde (B10831) is inhibited by diethyldithiocarbamate, a known selective inhibitor of CYP2E1. nih.gov Furthermore, pretreatment of rats with ethanol, an inducer of CYP2E1, was shown to enhance the rate of TFE metabolism. nih.govnih.gov
The role of CYP enzymes extends to the cleavage of the carbon-fluorine (C-F) bond, a process known as defluorination. While the C-F bond is the strongest single bond in organic chemistry, certain CYP enzymes can catalyze its oxidative cleavage. mdpi.comresearchgate.net Computational studies and experimental evidence suggest that P450-catalyzed defluorination can occur through mechanisms such as the formation of an epoxide intermediate or via a 1,2-fluorine shift following an electrophilic attack on an aromatic ring. citedrive.comnih.govmanchester.ac.uk This enzymatic capability is crucial for the breakdown of persistent organofluorine compounds. mdpi.comacs.org
Excretion and Distribution Profiles in Experimental Animals
The patterns of absorption, distribution, and excretion provide insight into the kinetic behavior of a compound in vivo. While specific data for 2-[(2,2,2-Trifluoroethyl)amino]acetamide is not available, studies on other fluorinated compounds in rats offer a relevant model.
In a study using radiolabeled 2-fluoro-6-trifluoromethylpyridine in male Sprague-Dawley (SD) rats, the compound was absorbed relatively quickly, with peak plasma concentrations occurring between 4 and 6 hours post-administration. magtechjournal.com The compound was widely distributed in the body, with the highest concentrations found in fat, liver, kidneys, stomach, and intestinal walls. magtechjournal.com Notably, the compound was not detected in the brain, suggesting it does not cross the blood-brain barrier. magtechjournal.com
Excretion occurred primarily through feces and urine. Over a 168-hour period, approximately 43.1% of the administered radioactivity was recovered in the urine and 29.7% in the feces. magtechjournal.com Biliary excretion was also a significant route, accounting for 28.1% of the dose within 72 hours. magtechjournal.com The slow elimination, with a plasma half-life of around 14-16 hours, indicates that while the compound is cleared, it is not rapid. magtechjournal.com
Another study on the herbicide epyrifenacil, which also contains a trifluoromethyl group, found that after oral administration to rats, the compound was well-absorbed (around 73-74%) and excreted mainly in the feces. nih.govacs.org Biliary excretion was significant, with 68.8% of the dose recovered in the bile of male rats and 51.9% in females. acs.org
| Tissue | Distribution Profile of 2-fluoro-6-trifluoromethylpyridine magtechjournal.com |
|---|---|
| Fat | High Concentration |
| Liver | High Concentration |
| Kidneys | High Concentration |
| Stomach | High Concentration |
| Intestinal Walls | High Concentration |
| Brain | Not Detected |
| Muscle | Not Detected |
| Gonad | Not Detected |
Influence of Fluorination on Metabolic Stability
The introduction of fluorine atoms into a molecule is a widely used strategy in medicinal chemistry to enhance metabolic stability. tandfonline.comacs.orgnih.gov The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. tandfonline.com
By strategically replacing hydrogen atoms at metabolically vulnerable positions with fluorine, the rate of oxidative metabolism at that site can be significantly reduced or blocked entirely. tandfonline.comnih.gov This "metabolic blocking" can lead to a longer biological half-life and improved bioavailability of a compound. researchgate.net For instance, the conversion of a methyl group (-CH3) to a trifluoromethyl group (-CF3) often prevents oxidation at that position.
Beyond direct blocking, fluorine's high electronegativity can influence the electronic properties of adjacent functional groups, which can also alter metabolic pathways and reduce the rate of biotransformation. tandfonline.com While fluorination generally increases metabolic stability, it can sometimes lead to "metabolic switching," where the metabolic process is redirected to other, previously less-favored sites on the molecule. researchgate.net Therefore, the effect of fluorination is highly dependent on the specific molecular structure and the position of the fluorine substituent. researchgate.netresearchgate.net
Q & A
Q. What are the optimal synthetic conditions for achieving high-purity 2-[(2,2,2-Trifluoroethyl)amino]acetamide?
Methodological Answer: The synthesis of this compound requires precise control of reaction parameters. Key steps include:
- Coupling reactions : Use trifluoroethylamine derivatives with activated acetamide precursors in solvents like dichloromethane or heptane, with bases such as potassium carbonate to facilitate deprotonation .
- Temperature and time optimization : Maintain temperatures between 40–60°C and monitor reaction progress via TLC or HPLC to prevent over-reaction and side-product formation .
- Purification : Employ column chromatography or recrystallization to achieve >99% purity, critical for biological applications .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of the trifluoroethyl group (δ 3.8–4.2 ppm for -CF3CH2-) and acetamide backbone (δ 2.1–2.3 ppm for -CO-NH-) .
- X-ray crystallography : Resolves 3D conformation, highlighting hydrogen bonding between the amide and aromatic groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 195.06 for [M+H]+) .
Q. How does the trifluoroethyl group influence the compound’s physicochemical stability and reactivity?
Methodological Answer:
- Stability : The electron-withdrawing trifluoroethyl group enhances resistance to hydrolysis and oxidative degradation, as confirmed by accelerated stability studies under varied pH and temperature .
- Reactivity : The group increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
Advanced Research Questions
Q. How can conflicting data in biological activity assays for this compound be resolved?
Methodological Answer: Discrepancies in biological activity (e.g., IC50 variability in enzyme inhibition assays) may arise from:
- Assay conditions : Adjust buffer ionic strength (e.g., 50–150 mM NaCl) or incubation time (1–24 hours) to optimize target interaction .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional activity .
- Compound purity : Reassess via ion chromatography or LC-MS to rule out impurity interference .
Q. What strategies mitigate side reactions during multi-step synthesis involving the trifluoroethyl group?
Methodological Answer:
- Protecting groups : Temporarily shield reactive sites (e.g., Boc protection for amines) during coupling steps to prevent undesired trifluoroethyl group reactions .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce byproduct formation .
- Catalyst optimization : Employ Pd/C or CuI for selective cross-coupling reactions, minimizing side reactions like over-alkylation .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs), focusing on hydrogen bonds with the acetamide group and hydrophobic interactions with the trifluoroethyl moiety .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .
- QSAR models : Develop predictive models using descriptors like logP and topological polar surface area (TPSA) to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



